4-amino-7,8-dihydropteridin-7-one
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Overview
Description
4-amino-7,8-dihydropteridin-7-one is a heterocyclic compound that belongs to the pteridine family Pteridines are nitrogen-containing compounds that play significant roles in biological systems
Mechanism of Action
Target of Action
The primary targets of 4-amino-7,8-dihydropteridin-7-one are enzymes involved in the biosynthesis of tetrahydrofolate, such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydrofolate reductase . These enzymes play crucial roles in the metabolic pathways that lead to the production of the coenzyme tetrahydrofolate .
Mode of Action
This compound interacts with its targets by inhibiting their activity . The compound’s inhibitory activity against these enzymes disrupts the normal biosynthesis of tetrahydrofolate, leading to changes in the metabolic pathways .
Biochemical Pathways
The affected pathway is the tetrahydrofolate biosynthesis pathway . Tetrahydrofolate is a coenzyme that plays a vital role in several biochemical reactions, including the synthesis of nucleic acids and certain amino acids. By inhibiting the enzymes involved in its biosynthesis, this compound can disrupt these essential biochemical processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the disruption of tetrahydrofolate biosynthesis . This disruption can lead to a decrease in the synthesis of nucleic acids and certain amino acids, affecting cellular functions and potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
4-Amino-7,8-dihydropteridin-7-one is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7,8-dihydropteridin-7-one typically involves the cyclization of suitable precursors. One common method involves the reaction of 6-chloro-5-nitropyrimidine with an α-aminocarbonyl molecule, followed by reduction and cyclization to yield the desired product . Another approach utilizes solid-phase synthesis, where a resin-bound intermediate is cyclized and subsequently cleaved from the resin .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Solid-phase synthesis is particularly advantageous for producing large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-7,8-dihydropteridin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using molecular oxygen to form quinonoid dihydropterins.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups on the pteridine ring.
Major Products
The major products formed from these reactions include various substituted pteridines and quinonoid dihydropterins, which have distinct chemical and biological properties .
Scientific Research Applications
4-amino-7,8-dihydropteridin-7-one has numerous applications in scientific research:
Comparison with Similar Compounds
4-amino-7,8-dihydropteridin-7-one can be compared with other similar compounds, such as:
2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-one: This compound has a hydroxymethyl group at position 6, which alters its chemical properties and biological activity.
4-amino-7,8-dihydropteridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
22005-66-9 |
---|---|
Molecular Formula |
C6H5N5O |
Molecular Weight |
163.1 |
Purity |
95 |
Origin of Product |
United States |
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